5-((4-Chlorophenyl)(methyl)amino)picolinaldehyde
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Overview
Description
5-((4-Chlorophenyl)(methyl)amino)picolinaldehyde is a chemical compound characterized by its unique molecular structure, which includes a chlorophenyl group, a methylamino group, and a picolinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((4-Chlorophenyl)(methyl)amino)picolinaldehyde typically involves the following steps:
Formation of the Picolinaldehyde Core: The starting material, picolinic acid, undergoes decarboxylation to form picolinaldehyde.
Introduction of the Chlorophenyl Group: A chlorophenyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Methylamino Group: The methylamino group is added via a reductive amination reaction.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-((4-Chlorophenyl)(methyl)amino)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed.
Major Products Formed:
Oxidation: 5-((4-Chlorophenyl)(methyl)amino)picolinic acid.
Reduction: 5-((4-Chlorophenyl)(methyl)amino)picolamine.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand molecular interactions and pathways. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-((4-Chlorophenyl)(methyl)amino)picolinaldehyde exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
4-Chloroaniline: Similar in having a chlorophenyl group but lacks the picolinaldehyde moiety.
Methylaminopyridine: Similar in having a methylamino group but lacks the chlorophenyl group.
Picolinic Acid: Similar in having a picolinaldehyde moiety but lacks the chlorophenyl and methylamino groups.
Uniqueness: 5-((4-Chlorophenyl)(methyl)amino)picolinaldehyde is unique due to the combination of its chlorophenyl, methylamino, and picolinaldehyde groups, which confer distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
5-(4-chloro-N-methylanilino)pyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-16(12-5-2-10(14)3-6-12)13-7-4-11(9-17)15-8-13/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTRJKAKUIAGSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C2=CN=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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